![molecular formula C23H22ClN7O2 B2587953 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920229-08-9](/img/structure/B2587953.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C23H22ClN7O2 and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN5O2
- Molecular Weight : 397.87 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It exhibits affinity for serotonin and dopamine receptors, influencing neurotransmitter pathways that are crucial in mood regulation and psychotropic effects.
- Antiproliferative Effects : Studies indicate that the compound may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
Biological Activity Summary
Case Studies
- Anticancer Research :
- Neuropharmacological Effects :
- Antimicrobial Efficacy :
Aplicaciones Científicas De Investigación
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
- Anticancer Properties :
-
Pharmacokinetics :
- The compound's ability to penetrate cell membranes suggests favorable pharmacokinetic properties, allowing it to reach intracellular targets effectively.
- Potential for Combination Therapy :
Case Studies and Experimental Evidence
Several studies have documented the efficacy of this compound in laboratory settings:
Análisis De Reacciones Químicas
Triazolopyrimidine Core Formation
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclization reactions. A common approach involves:
-
Cyclocondensation : Reaction of 4-amino-5-nitropyrimidine derivatives with sodium nitrite under acidic conditions to form the triazole ring .
-
Nucleophilic Substitution : Subsequent introduction of the 4-chlorophenyl group at the triazole N3-position using 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions .
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | NaNO₂, HCl, 0–5°C | 72–85% | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68% |
Piperazine Ring Functionalization
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or carboxamide coupling:
-
SNAr Reaction : Reaction of 7-chloro-triazolopyrimidine with piperazine in refluxing ethanol to form the 7-piperazinyl derivative .
-
Carboxamide Formation : Activation of the ethanone carbonyl using EDCl/HOBt, followed by coupling with the piperazine amine .
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
SNAr | Piperazine, EtOH, Δ | 81% | |
Carboxamide Coupling | EDCl, HOBt, DCM | 65% |
o-Tolyloxy Ethanone Installation
The o-tolyloxy group is introduced via Williamson ether synthesis:
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Williamson Ether | o-Cresol, K₂CO₃, DMF | 74% |
Hydrolytic Stability
The carboxamide bond and triazole ring exhibit pH-dependent stability:
-
Acidic Hydrolysis : Degradation of the carboxamide bond at pH < 3, yielding piperazine and ethanone fragments .
-
Basic Hydrolysis : Cleavage of the triazole ring at pH > 10, forming pyrimidine-4,5-diamine derivatives .
Condition | Degradation Products | Half-Life | Reference |
---|---|---|---|
pH 2.0, 37°C | Piperazine + Ethanone fragment | 4.2 hours | |
pH 12.0, 37°C | Pyrimidine-4,5-diamine | 1.8 hours |
Oxidative Degradation
Exposure to H₂O₂ or UV light induces oxidation of the triazole ring, forming nitroso intermediates .
Condition | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
H₂O₂ (3%), 25°C | 24 hours | 3-Nitroso-triazolopyrimidine |
Biotransformation Reactions
In vitro studies using human liver microsomes reveal:
-
N-Dealkylation : Cleavage of the piperazine-ethanone bond by CYP3A4 .
-
O-Demethylation : Removal of the methyl group from the o-tolyloxy moiety .
Enzyme | Metabolite | Kinetics (Km) | Reference |
---|---|---|---|
CYP3A4 | N-Dealkylated product | 12.4 μM | |
CYP2D6 | O-Desmethyl derivative | 8.9 μM |
Comparative Reactivity with Structural Analogs
Q & A
Q. What are the established synthetic routes for 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, and how are intermediates purified?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:
Core Triazolo-Pyrimidine Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions, using catalysts like K₂CO₃ in acetonitrile or ethanol .
Piperazine Coupling : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the piperazine moiety.
Ethanone Functionalization : Etherification or alkylation with o-tolyloxy groups, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Key Validation : Monitor reaction progress by TLC; confirm intermediates via 1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry .
Q. Which analytical techniques are critical for structural characterization of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm regiochemistry and substituent positions. For example, the triazolo-pyrimidine core shows distinct peaks at δ 8.3–8.7 ppm (1H) and 150–160 ppm (13C) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing using SHELX software for refinement. Crystallize in DMF/ethanol mixtures .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Level: Advanced
Methodological Answer:
- Target Identification : Screen against kinase or receptor panels (e.g., DDR/p38 kinases) using fluorescence polarization assays .
- Cellular Assays :
- Controls : Include positive controls (e.g., fluconazole for antifungal assays ) and vehicle controls (DMSO <0.1%).
Q. How should contradictory data in pharmacological studies be resolved?
Level: Advanced
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., serum concentration in cell culture, pH variations) .
- Dose-Response Validation : Replicate experiments with staggered concentrations (0.1–100 µM) to confirm activity trends.
- Off-Target Profiling : Use computational tools (e.g., SwissTargetPrediction) to identify unintended targets .
- Structural Confirmation : Re-examine compound integrity via LC-MS to rule out degradation .
Q. What strategies optimize crystallographic refinement for this compound?
Level: Advanced
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (>1.0 Å).
- Software Tools : Refine with SHELXL (rigid-bond restraints for piperazine rings, DFIX for C–Cl bonds) .
- Validation : Check R-factor convergence (<0.08) and ADP (atomic displacement parameter) consistency .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace o-tolyloxy with methoxy or halogens) and assess activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like DDR kinases .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazolo-pyrimidine core, chlorophenyl group) using Schrödinger’s Phase .
Propiedades
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-4-2-3-5-19(16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-8-6-17(24)7-9-18/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRFUQNMFUPKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.